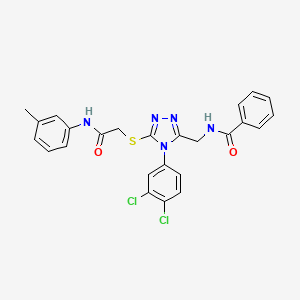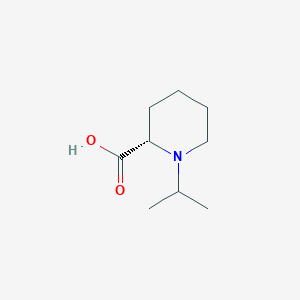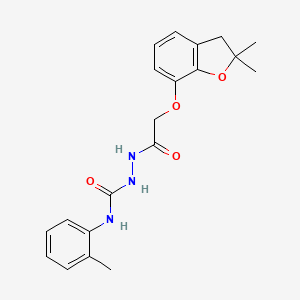
4-Bromo-3-iodobenzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-iodobenzyl alcohol is a chemical compound with the molecular formula C7H6BrIO . It is also known as (4-Bromo-3-iodo-phenyl)-methanol .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-iodobenzyl alcohol consists of a benzene ring with a bromine atom and an iodine atom attached to it, along with a hydroxyl group attached to the benzyl carbon . The InChI code for this compound is 1S/C7H6BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 .Physical And Chemical Properties Analysis
4-Bromo-3-iodobenzyl alcohol is a solid at room temperature . It should be stored at 2-8°C . The molecular weight of this compound is 312.93 .Wissenschaftliche Forschungsanwendungen
Synthesis of Polycyclic Aromatic Hydrocarbons
4-Bromo-3-iodobenzyl alcohol serves as a novel annulating reagent for the synthesis of complex polycyclic aromatic hydrocarbons. This synthesis is facilitated through cascade reactions catalyzed by palladium complexes, involving deacetonative cross-coupling and sequential intramolecular cyclization. This method offers a facile approach to constructing triphenylenes and phenanthrenes, which are essential structures in the development of organic electronic materials and pharmaceuticals (Iwasaki et al., 2015).
Dendritic Macromolecules Construction
Another application is in the preparation of dendritic macromolecules, which are used in a variety of applications ranging from drug delivery systems to materials science. The convergent growth approach based on dendritic fragments involves the condensation of benzylic bromides with phenolic groups, demonstrating the role of bromobenzyl alcohols in constructing topologically complex macromolecules (Hawker & Fréchet, 1990).
Alcohol Protecting Groups in Organic Synthesis
4-Bromo-3-iodobenzyl alcohol derivatives are explored as novel alcohol protecting groups in organic synthesis, facilitating selective transformations under mild conditions. These protecting groups are designed to be stable under specific reaction conditions and can be removed selectively without affecting other functional groups in the molecule (Curran & Yu, 1992).
Antioxidant Properties of Bromophenols
In the realm of natural product chemistry, bromophenols derived from marine algae, which may include derivatives of 4-bromo-3-iodobenzyl alcohol, have been studied for their antioxidant properties. These compounds show potential as bioactive substances with applications in nutraceuticals and pharmaceuticals, highlighting the significance of brominated organic molecules in health-related research (Olsen et al., 2013).
Photocatalytic Reactions
The photocatalytic oxidation of benzyl alcohol derivatives, including those related to 4-bromo-3-iodobenzyl alcohol, into corresponding aldehydes has been investigated. This process utilizes titanium dioxide as a photocatalyst under oxygen atmosphere, demonstrating the utility of bromobenzyl alcohols in green chemistry applications (Higashimoto et al., 2009).
Safety and Hazards
4-Bromo-3-iodobenzyl alcohol is classified under the GHS07 hazard class . The hazard statements associated with this compound include H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes .
Eigenschaften
IUPAC Name |
(4-bromo-3-iodophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSQRSVNSXTTJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodobenzyl alcohol | |
CAS RN |
1261776-05-9 |
Source


|
| Record name | 4-Bromo-3-iodobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2709726.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2709727.png)

![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2709730.png)
![2-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2709731.png)
![N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine](/img/structure/B2709733.png)
![5-amino-1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2709734.png)

![5-((3,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2709738.png)
![N-[[1-(3-Chlorophenyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2709740.png)
![2-methoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2709741.png)


